SNS-314: A Potent Pan-Aurora Kinase Inhibitor for Cancer Therapy
SNS-314: A Potent Pan-Aurora Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SNS-314 is a potent, ATP-competitive, and selective small molecule inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] SNS-314 has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models.[4][5] This document provides a comprehensive technical overview of SNS-314, including its chemical properties, mechanism of action, and key experimental data and protocols.
Chemical Structure and Properties
SNS-314 is chemically identified as N-(3-Chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea.[4] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H15ClN6OS2 | [1] |
| Molecular Weight | 430.93 g/mol | [1] |
| CAS Number | 1057249-41-8 | [4] |
| Appearance | Crystalline solid | [6] |
| Solubility | DMSO: 86 mg/mL (163.17 mM) | [7] |
| SMILES | N(C(=O)Nc1sc(cn1)CCNc1c2c(ncn1)ccs2)c1cc(ccc1)Cl | [4] |
Note: The mesylate salt of SNS-314 (SNS-314 mesylate) has a molecular weight of 527.0 g/mol and a distinct CAS number (1146618-41-8).[6][7]
Mechanism of Action
SNS-314 functions as a pan-inhibitor of Aurora kinases, with nanomolar potency against all three isoforms.[8] By competitively binding to the ATP-binding pocket of Aurora kinases, SNS-314 disrupts their catalytic activity, leading to a cascade of mitotic defects.[3] Inhibition of Aurora A results in aberrant centrosome duplication and spindle formation. Inhibition of Aurora B disrupts the spindle assembly checkpoint and prevents cytokinesis, the final step of cell division.[3] This failure of cytokinesis leads to endoreduplication, where cells replicate their DNA without dividing, resulting in polyploidy and eventual cell death.[1][2] The role of Aurora C is less defined, but it is known to be able to compensate for Aurora B activity.[3]
Caption: Mechanism of action of SNS-314 on the Aurora kinase signaling pathway.
Quantitative Data
Biochemical Potency
SNS-314 demonstrates high potency against the three Aurora kinase isoforms in biochemical assays.
| Kinase Target | IC50 (nM) | Reference |
| Aurora A | 9 | [4] |
| Aurora B | 31 | [4] |
| Aurora C | 3.4 | [4] |
Anti-proliferative Activity in Cancer Cell Lines
The compound has shown potent anti-proliferative effects across a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | HCT116 | Colorectal Carcinoma | ~5 |[3] | | A2780 | Ovarian Cancer | 1.8 |[8] | | PC-3 | Prostate Cancer | 24 |[8] | | HeLa | Cervical Cancer | - |[8] | | MDA-MB-231 | Breast Cancer | - |[8] | | H-1299 | Lung Cancer | - |[8] | | HT29 | Colon Cancer | 24 |[8] | | CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] |
Note: "-" indicates that while inhibition was observed, a specific IC50 value was not provided in the cited source.
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method to determine the IC50 of SNS-314 against Aurora kinases.
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Reaction Setup : Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, and 1 mM DTT.
-
Enzyme and Substrate : Add the specific Aurora kinase isoform (e.g., 7.5 nM Aurora-A) and a biotinylated histone H3 peptide substrate (120 nM).
-
ATP : Initiate the kinase reaction by adding ATP (at a concentration of 2x the Km for the enzyme, e.g., 6 µM for Aurora-A).
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Inhibitor : Add serial dilutions of SNS-314 (dissolved in DMSO) to the reaction wells.
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Incubation : Incubate the reaction plate at 25°C for 1 hour.
-
Detection : Stop the reaction and measure the fluorescence signal according to the HTRF assay kit manufacturer's instructions to quantify kinase activity.
-
Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Cytotoxicity Assay
This protocol describes a method to assess the effect of SNS-314 on cancer cell proliferation and viability.
Caption: A typical experimental workflow for determining cell viability.
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Cell Seeding : Plate cells (e.g., HCT116) in 96-well plates at a density of 1,500-2,000 cells per well.
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Compound Addition : After allowing cells to adhere overnight, treat them with a serial dilution of SNS-314.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours for cytotoxicity, 5 days for viability).
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Reagent Addition :
-
For cytotoxicity , use a reagent like CellTiter-Glo® to measure intracellular ATP levels, which correlate with the number of viable cells.
-
For viability , use a reagent like CellTiter-Blue® which measures the metabolic capacity of cells.
-
-
Signal Measurement : Read the luminescence or fluorescence signal using a plate reader.
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Data Analysis : Normalize the data to untreated controls and calculate the IC50, the concentration of SNS-314 that inhibits 50% of cell growth.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of SNS-314 in a mouse model.
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Tumor Implantation : Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice.
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Tumor Growth : Allow tumors to grow to a palpable size.
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Treatment Administration : Administer SNS-314 (e.g., 50 or 100 mg/kg) via an appropriate route (e.g., oral gavage) according to a defined dosing schedule (e.g., weekly, bi-weekly).
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Tumor Monitoring : Measure tumor volume regularly using calipers.
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Pharmacodynamic Analysis : At specified time points, tumors can be harvested to analyze biomarkers of Aurora kinase inhibition, such as the phosphorylation of histone H3.[4]
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Efficacy Evaluation : Compare the tumor growth in the SNS-314-treated group to a vehicle-treated control group to determine the percentage of tumor growth inhibition.[4]
Conclusion
SNS-314 is a well-characterized and potent pan-Aurora kinase inhibitor with significant potential as an anti-cancer therapeutic. Its ability to induce mitotic catastrophe in proliferating cancer cells has been demonstrated both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for further research and development of SNS-314 and other molecules in its class.
References
- 1. Sns-314 | C18H15ClN6OS2 | CID 24995524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. adipogen.com [adipogen.com]
- 4. SNS-314 Inhibitor CAS No. 1057249-41-8 - SNS-314 Supplier [karebaybio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
